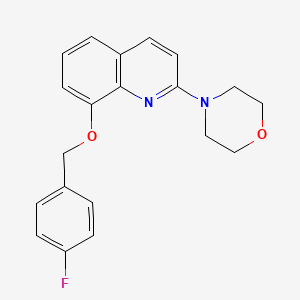

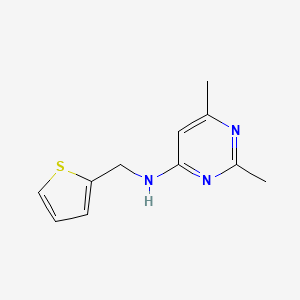

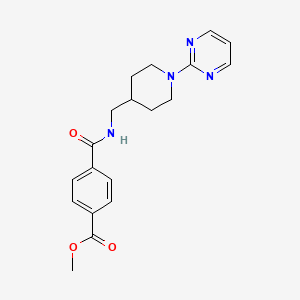

![molecular formula C11H10N2O B2611124 [2,3'-Bipyridin]-6-ylmethanol CAS No. 1227598-86-8](/img/structure/B2611124.png)

[2,3'-Bipyridin]-6-ylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3'-Bipyridin-6-ylmethanol, also known as 2,3'-bipyridyl-6-methanol, is a heterocyclic compound containing nitrogen, carbon, and hydrogen atoms arranged in a five-membered ring. It is an organic compound which is widely used in various scientific and industrial applications. It is a colorless liquid with a pungent odor and is soluble in water and alcohol. 2,3'-Bipyridin-6-ylmethanol is a versatile compound with a wide range of applications in scientific research, industrial production, and pharmaceuticals.

Applications De Recherche Scientifique

Photocatalytic Activities and Water Reduction

One notable application of bipyridine derivatives involves their use in photocatalytic activities, specifically in water reduction. Complexes of pentadentate bipyridine-pyridine-based ligands have shown significant photocatalytic water reduction capabilities. For instance, complexes [Co(II)Br(PPy)]Br and [Co(II)Br(aPPy)]Br have demonstrated catalytic activity in water reduction, achieving turnover numbers (TONs) up to 11,000, indicating their potential as efficient water-reducing catalysts (WRC) (Bachmann et al., 2013).

Ligand Synthesis and Coordination Complexes

The synthesis of potentially hexadentate ligands and their coordination complexes presents another area of research interest. Derivatives of [2,3'-Bipyridin]-6-ylmethanol have been synthesized and characterized, demonstrating the ability to form structurally unique coordination complexes with metals such as cobalt. These complexes have shown intriguing properties, including very short Co–N bonds, suggesting their utility in the development of new coordination chemistry (Baird et al., 2007).

Redox and Spin State Properties

Research has also explored the tuning of redox and spin state properties of Fe(II) complexes through the electronic and steric influence of ligands derived from this compound. These studies have provided insights into the relationship between ligand structure and the magnetic susceptibility and redox properties of the complexes, which are critical for applications in magnetic materials and catalysis (Ayers et al., 2004).

Antiproliferative Effects and DNA/Protein Binding

Another significant area of research involves the antiproliferative effects and DNA/protein binding properties of dinuclear gold(III) compounds with bipyridyl ligands. These compounds have been evaluated for their cytotoxic properties against human ovarian carcinoma cell lines, demonstrating potential as anticancer agents. The interactions with model proteins and DNA have been analyzed in detail, offering insights into the mechanisms of action and the potential for pharmaceutical applications (Casini et al., 2006).

Supramolecular Networks and Sensor Applications

Finally, bipyridine derivatives have found applications in the construction of supramolecular networks and as sensors for environmental contaminants. For example, a one-dimensional coordination polymer has shown dual functional fluorescent sensor capabilities for detecting hazardous environmental contaminants like nitrobenzene and dichromate anion, highlighting its potential for environmental monitoring (Kan et al., 2017).

Propriétés

IUPAC Name |

(6-pyridin-3-ylpyridin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-8-10-4-1-5-11(13-10)9-3-2-6-12-7-9/h1-7,14H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZCFYCUYHXRKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CN=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

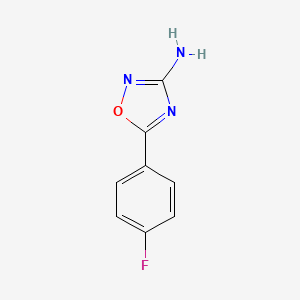

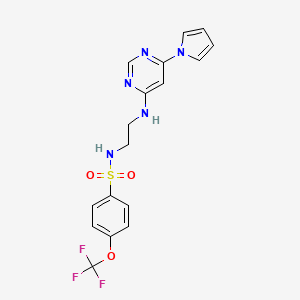

![2-(4-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2611045.png)

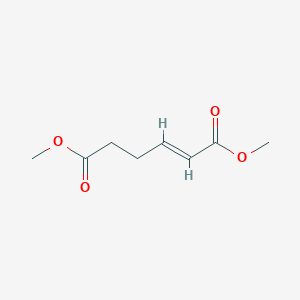

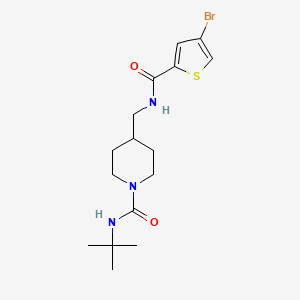

![2-[[1-(Pyridine-4-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2611047.png)

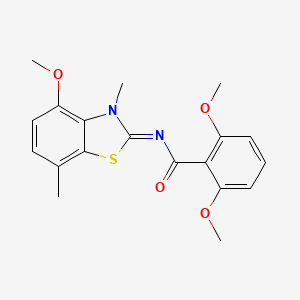

![2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2611055.png)

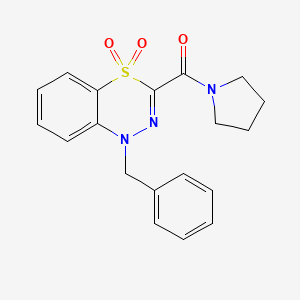

![N-cyclopentyl-2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2611056.png)